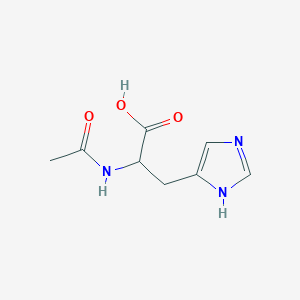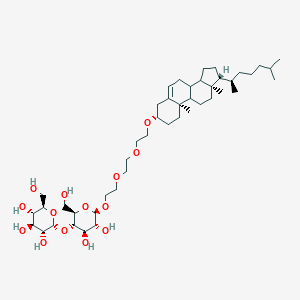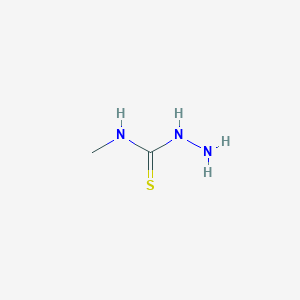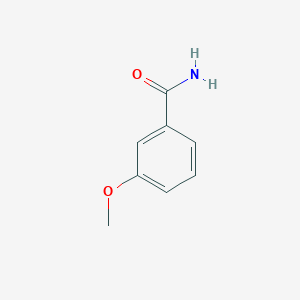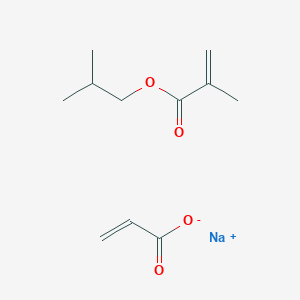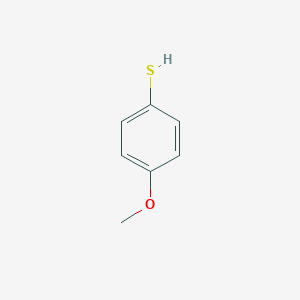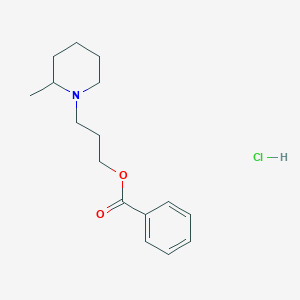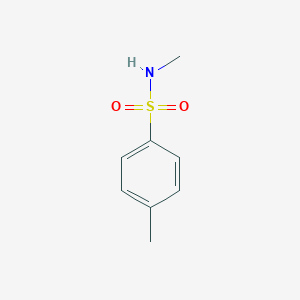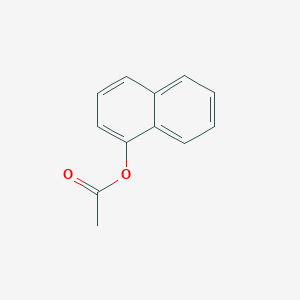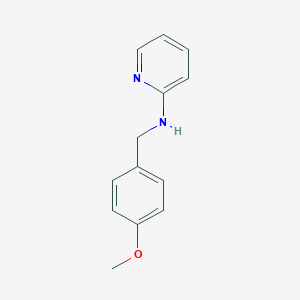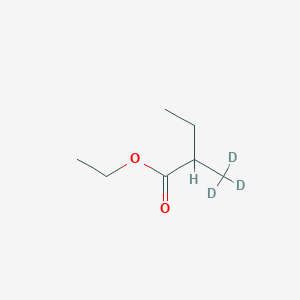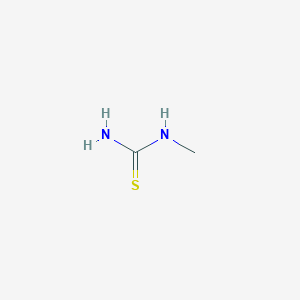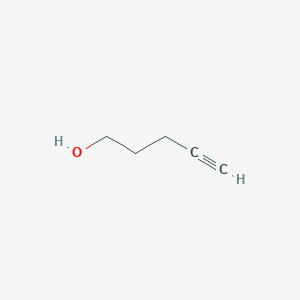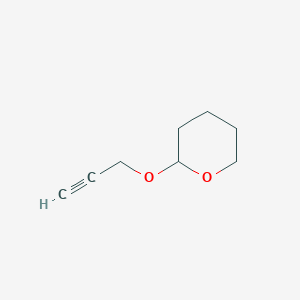
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Übersicht
Beschreibung
The compound Tetrahydro-2-(2-propynyloxy)-2H-pyran is a synthetic organic molecule that has been reported to be useful as an introductory organic laboratory exercise. The synthesis of this compound demonstrates important organic reactions such as Markownikov Addition and the formation of a tetrahydropyranyl (THP) ether protecting group. It also introduces advanced concepts in nuclear magnetic resonance (NMR) spectroscopy, such as non-first order coupling and long-range coupling .
Synthesis Analysis
The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is designed to illustrate several key concepts in organic chemistry. The process involves Markownikov Addition, which is a fundamental reaction where the major product is determined by the regioselectivity of the addition to an alkene. Additionally, the synthesis forms a THP-ether protecting group and an acetal functional group, which are commonly used in organic synthesis to protect reactive hydroxyl groups. The procedure also models a resin used in combinatorial chemistry, which is a technique used to rapidly synthesize a large number of different compounds .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran includes a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. The presence of the 2-propynyloxy substituent adds to the complexity of the molecule, making it an interesting case study for 1H NMR analysis. The NMR spectrum of this compound can exhibit non-first order coupling patterns, such as AB quartets, and can also show long-range coupling, which are valuable phenomena for teaching advanced NMR techniques .
Chemical Reactions Analysis
While the specific chemical reactions of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not detailed in the provided papers, the synthesis and purification process of this compound can be related to the broader context of pyran chemistry. For instance, the synthesis of various tetrahydrobenzo[b]pyran derivatives has been reported using different catalysts and conditions, demonstrating the versatility and reactivity of the pyran ring system . These reactions often involve multi-component condensations and can be catalyzed by environmentally friendly catalysts or conducted under solvent-free conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not explicitly discussed in the provided papers. However, the purification of the compound using flash column chromatography indicates its stability and suitability for separation techniques commonly used in organic chemistry. The ability to analyze the compound using 1H NMR also suggests that it has distinct chemical shifts and coupling patterns that can be interpreted to deduce its structure .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tetrahydro-2-(2-propynyloxy)-2H-pyran is used in the synthesis of chloroesters, a versatile organic transformation by the reaction of ethers with acyl chlorides . This process is frequently utilized to simplify the synthesis of complex bio-active molecules by producing various key intermediates .
- Methods of Application or Experimental Procedures : The method involves the reaction of ethers with acyl chlorides catalyzed by nano-ZnO under solvent-free condition at room temperature . For the reaction of the unsymmetric ethers, such as tetrahydro-2-(2-propynyloxy)-2H-pyran, the C-O bond of the ethers was selectively cleaved .
- Results or Outcomes : The method is compatible with a range of ethers including tricyclic ethers, tetracyclic ethers, pentacyclic ethers and hexacyclic ethers and have afforded the products with moderate to good yields . The ZnO could be reused up to three times and the product yield after three cycles is 87% .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-prop-2-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXHIGPGBPPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016042 | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
CAS RN |
6089-04-9 | |
| Record name | Propargyl tetrahydropyranyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propargyloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

